(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Description
(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a useful research compound. Its molecular formula is C26H20N2O3S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one is 440.11946368 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chiral Resolution and Simulation Studies
Chiral resolution efforts for compounds with multiple chiral centers have been detailed, emphasizing the need for new antibacterial compounds due to antibiotic resistance. Simulation studies aid in understanding the mechanism behind chiral separation, which involves hydrogen bonding and specific binding energies, indicating the precision required in developing optically active drugs (Ali et al., 2020).
Structural Characterization of Hetero-Oligopolyphenylenes
Advances in synthetic methods toward next-generation heterosuperbenzenes involve Diels-Alder cycloaddition, highlighting the importance of functional group positioning and the structural impact on heteroatom polyphenylenes. This underscores the complexity and potential of synthesizing multifunctional aromatic compounds for various applications (Gregg et al., 2006).
Synthesis and Structures of Benzoannelated Macrobicyclic Diamides
The synthesis of compounds composed of tertiary diamides forming large cyclic structures has been reported, with structural analyses showing little effect from amide group movement. This research highlights the nuanced interactions within cyclic compounds and their potential for creating complex molecular architectures (Smith & Taylor, 2022).
Cycloadditions and Reactivities of Thiobenzophenone S-Methylide
Investigations into the cycloadditions and reactivities of thiobenzophenone S-methylide explore the nucleophilic properties of certain cyclic compounds and their interactions with electrophilic C,C multiple bonds. This study provides insight into the reactivity patterns that could be pertinent to the synthesis and modification of complex cyclic structures (Huisgen et al., 2001).
Properties
IUPAC Name |
(13Z)-9-methyl-13-[(3-phenoxyphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-26-16-21(20-12-5-6-13-22(20)31-26)28-24(29)23(32-25(28)27-26)15-17-8-7-11-19(14-17)30-18-9-3-2-4-10-18/h2-15,21H,16H2,1H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLHQROXSVVVKH-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)OC6=CC=CC=C6)SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=CC=C5)OC6=CC=CC=C6)/SC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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